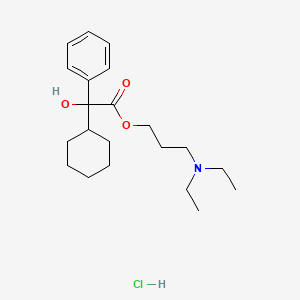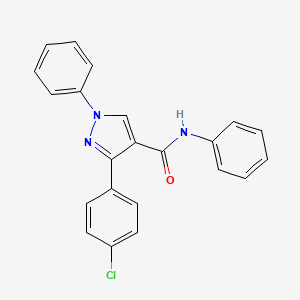
3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride is a synthetic compound with a complex molecular structure It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride typically involves multiple steps. One common method includes the reaction of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 3-(diethylamino)propyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-cyclohexyl-2-oxo-2-phenylacetate.
Reduction: 3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride
- 3-(dimethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride
- 2-(diisopropylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride
Uniqueness
3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride is unique due to its specific combination of functional groups and its structural configuration
Properties
IUPAC Name |
3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3.ClH/c1-3-22(4-2)16-11-17-25-20(23)21(24,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5,7-8,12-13,19,24H,3-4,6,9-11,14-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFCMRHFSNPUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(dimethylamino)propyl]-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B4883679.png)
![(2Z)-2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)
![methyl (4Z)-1-(2-fluorophenyl)-4-[(4-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B4883725.png)
![2-(furan-2-yl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one](/img/structure/B4883736.png)
![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-(3-methyl-1-adamantyl)acetate;dichloride](/img/structure/B4883737.png)

![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

